molecular formula C9H6BrClO4 B5705982 2-(2-bromo-6-chloro-4-formylphenoxy)acetic acid

2-(2-bromo-6-chloro-4-formylphenoxy)acetic acid

Cat. No.: B5705982
M. Wt: 293.50 g/mol
InChI Key: CHNWNRHYNKBONB-UHFFFAOYSA-N
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Description

2-(2-Bromo-6-chloro-4-formylphenoxy)acetic acid is a halogenated aromatic compound featuring a bromo (Br) group at position 2, a chloro (Cl) group at position 6, and a formyl (CHO) group at position 4 on the phenyl ring, with an acetic acid side chain at the phenoxy oxygen. These compounds are intermediates in organic synthesis, particularly in the development of pharmaceuticals and natural products like Combretastatin A-4 and Vancomycin analogs . The presence of electron-withdrawing groups (Br, Cl, CHO) influences its reactivity, solubility, and crystalline packing, as seen in related structures .

Properties

IUPAC Name

2-(2-bromo-6-chloro-4-formylphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClO4/c10-6-1-5(3-12)2-7(11)9(6)15-4-8(13)14/h1-3H,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNWNRHYNKBONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OCC(=O)O)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-6-chloro-4-formylphenoxy)acetic acid typically involves the bromination and chlorination of a phenoxyacetic acid derivative, followed by formylation. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing specialized equipment to handle the reactive halogen reagents safely. The formylation step is usually carried out using formylating agents such as formic acid or formyl chloride under acidic or basic conditions, depending on the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-6-chloro-4-formylphenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.

Major Products Formed

    Oxidation: 2-(2-bromo-6-chloro-4-carboxyphenoxy)acetic acid.

    Reduction: 2-(2-bromo-6-chloro-4-hydroxyphenoxy)acetic acid.

    Substitution: Various substituted phenoxyacetic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Reaction Conditions

Reaction TypeCommon ReagentsConditions
BrominationBromineControlled temperature
ChlorinationChlorineControlled temperature
FormylationFormic acid or formyl chlorideAcidic or basic conditions

Medicinal Chemistry

The compound shows promise in medicinal chemistry due to its biological activity. In silico studies suggest that it may interact with specific molecular targets, such as enzymes or receptors, leading to potential therapeutic effects.

Case Study : A study investigated the enzyme inhibition properties of compounds similar to 2-(2-bromo-6-chloro-4-formylphenoxy)acetic acid. Results indicated significant inhibition of target enzymes, suggesting its potential as a lead compound for drug development.

Biological Studies

In biological research, the compound is utilized in studies involving:

  • Enzyme inhibition : Understanding how it affects enzyme activity can lead to insights into disease mechanisms.
  • Protein-ligand interactions : Investigating how the compound binds to proteins can reveal its therapeutic potential.

Case Study : Research demonstrated that derivatives of this compound exhibited anti-inflammatory effects in cellular models, highlighting its relevance in treating inflammatory diseases .

Industrial Applications

In industry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique functional groups enable the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-bromo-6-chloro-4-formylphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromine and chlorine atoms can also participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Electronic Comparisons

A. Substituent Effects on Reactivity and Crystallinity

  • 2-(3-Bromo-4-methoxyphenyl)acetic acid (CAS N/A):
    • Substituents: Br (position 3), OMe (position 4), acetic acid side chain.
    • The methoxy group (electron-donating) reduces electrophilic substitution reactivity compared to the target compound. Crystallizes into centrosymmetric dimers via O–H⋯O hydrogen bonds (R₂²(8) motif) .
    • Applications: Used in synthesizing Combretastatin A-4 and Vancomycin models .
  • (2-Chloro-6-ethoxy-4-formylphenoxy)acetic Acid (CAS 428836-03-7): Substituents: Cl (position 2), ethoxy (OEt, position 6), CHO (position 4). Ethoxy increases lipophilicity compared to the target compound. Soluble in chloroform, DMSO; stored at 2–8°C . Applications: Intermediate in high-throughput organic synthesis .
  • 2-(4-Bromo-2-chloro-6-methylphenoxy)acetic Acid (CAS 742094-84-4): Substituents: Br (position 4), Cl (position 2), CH₃ (position 6). Methyl group (electron-donating) alters electronic distribution, reducing acidity (pKa ~2.99 predicted) compared to the formyl-containing target compound. Molecular weight: 279.51 g/mol .
Physical and Chemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Solubility Predicted pKa Storage Conditions
Target Compound* C₉H₆BrClO₅ 293.50 Likely polar aprotic solvents ~2.5–3.0 2–8°C, inert atmosphere
2-(3-Bromo-4-methoxyphenyl)acetic acid C₉H₉BrO₃ 245.07 DMSO, methanol 3.8–4.2 Room temperature
(2-Chloro-6-ethoxy-4-formylphenoxy)acetic Acid C₁₁H₁₁ClO₅ 258.66 Chloroform, DMSO N/A 2–8°C
2-(4-Bromo-2-formyl-6-methoxyphenoxy)acetic Acid C₁₀H₉BrO₅ 289.08 Not specified 2.99 N/A

*Note: Properties for the target compound are inferred from analogs.

Biological Activity

2-(2-bromo-6-chloro-4-formylphenoxy)acetic acid is a synthetic organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound features a phenoxyacetic acid backbone with bromine and chlorine substituents. The presence of the formyl group enhances its reactivity, allowing it to interact with biological targets effectively. The unique arrangement of these substituents contributes to its distinct chemical reactivity and biological activity.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.
  • Halogen Bonding : The bromine and chlorine atoms can participate in halogen bonding, which may influence protein-ligand interactions and enhance binding affinity to target enzymes or receptors.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 1.03 µM against liver carcinoma cells (HEPG2), indicating strong anticancer potential. The structure-activity relationship (SAR) analysis revealed that electron-donating groups enhance cytotoxicity, while electron-withdrawing groups reduce it .

CompoundIC50 (µM)Cell Line
This compoundTBDTBD
Related Compound A1.03HEPG2
Related Compound B0.73HEPG2

Antibacterial Activity

The compound has also shown promising antibacterial properties. Similar phenoxyacetic acid derivatives have been reported to exhibit bacteriostatic activity, with some compounds demonstrating minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Case Studies

  • Cytotoxicity Evaluation : A study assessed the cytotoxic effects of various phenoxyacetic acid derivatives, including those with halogen substitutions. The results indicated that compounds with electron-donating groups exhibited enhanced potency against liver carcinoma cells, supporting the hypothesis that structural modifications significantly impact biological activity .
  • Enzyme Interaction Studies : Research involving enzyme assays demonstrated that this compound could inhibit specific enzymes involved in cancer cell proliferation. This was evidenced by a decrease in enzyme activity correlating with increasing concentrations of the compound.

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